3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
Description
3-Amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core substituted with an amino group at position 3, a 4-pyridinyl moiety at position 6, and a 1-phenylethyl carboxamide at position 2.
Properties
IUPAC Name |
3-amino-N-(1-phenylethyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-13(14-5-3-2-4-6-14)24-20(26)19-18(22)16-7-8-17(25-21(16)27-19)15-9-11-23-12-10-15/h2-13H,22H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTUMKGXBBHVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic synthesis. One common approach is as follows:
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Formation of the Thieno[2,3-b]pyridine Core: : This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a thiophene derivative. The reaction often requires a catalyst and is conducted under reflux conditions in a solvent like ethanol or acetonitrile.
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Introduction of the Pyridinyl Group: : The pyridinyl group can be introduced via a nucleophilic substitution reaction. This step may involve the use of a pyridine derivative and a suitable leaving group on the thieno[2,3-b]pyridine core.
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Attachment of the Phenylethyl Group: : This can be accomplished through a Friedel-Crafts alkylation reaction, where the thieno[2,3-b]pyridine core is reacted with a phenylethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyridinyl or phenylethyl groups, potentially leading to the formation of dihydropyridine or ethyl derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinyl and thieno[2,3-b]pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyridine or ethyl derivatives.
Substitution: Halogenated or azido derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide has shown promise in preliminary studies as an inhibitor of certain enzymes. This makes it a candidate for further research in enzyme inhibition and related therapeutic applications.
Medicine
In medicine, the compound is being explored for its potential anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets in cells suggests it could be developed into a therapeutic agent.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex heterocyclic structure.
Mechanism of Action
The mechanism of action of 3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine-2-carboxamide derivatives exhibit diverse bioactivity depending on substituents at positions 3, 4, 6, and the N-phenyl group. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations :
Substituent Effects on Bioactivity :
- Halogenated Phenyl Groups (e.g., 4-F, 4-Cl, 4-Br): Improve metabolic stability and binding affinity via halogen bonding . For example, 4-fluorophenyl derivatives show IC50 values in the low micromolar range against cancer cells .
- Thiophen-2-yl vs. 4-Pyridinyl at Position 6 : Thiophen-2-yl derivatives (e.g., ) exhibit antiplasmodial activity, while 4-pyridinyl analogues are prioritized for anticancer research due to enhanced π-π stacking with kinase targets .
- Trifluoromethyl Groups : Increase lipophilicity and resistance to oxidative metabolism, as seen in .
This may enhance selectivity for CNS targets but could lower solubility . Methoxy and Cyano Substituents (e.g., ): Methoxy groups improve solubility, while cyano groups enhance electrophilic reactivity, impacting cytotoxicity .
Synthetic Yields and Purification: Derivatives with electron-withdrawing substituents (e.g., trifluoromethyl) often require harsher reaction conditions but achieve higher yields (85–95%) compared to electron-donating groups (e.g., methoxy: ~70%) . The target compound’s synthesis would likely involve coupling 1-phenylethylamine with a preformed thieno[2,3-b]pyridine core, analogous to methods in .
Thermal and Spectral Properties: Melting points for thieno[2,3-b]pyridine carboxamides range from 236–277°C, correlating with substituent polarity. The 1-phenylethyl group may lower the melting point due to reduced crystallinity . IR spectra consistently show NH stretches (3280–3480 cm<sup>-1</sup>), C=O (1630–1730 cm<sup>-1</sup>), and C≡N (2215 cm<sup>-1</sup> in cyano derivatives) .
Biological Activity
3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine class. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 374.458 g/mol. The compound features a thieno[2,3-b]pyridine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4OS |
| Molar Mass | 374.458 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has been identified as a potential inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway associated with inflammation and cancer.
Key Mechanisms:
- Inhibition of IKK : The compound inhibits the kinase activity of IKK, thereby affecting the NF-κB pathway. This inhibition can lead to reduced expression of pro-inflammatory cytokines and other mediators involved in autoimmune diseases and cancer progression .
- Receptor Interactions : It may also interact with G protein-coupled receptors (GPCRs), influencing various physiological processes such as insulin secretion and vascular regulation .
Biological Activity and Therapeutic Applications
Research has highlighted several therapeutic applications for this compound:
- Anti-inflammatory Effects : Due to its ability to inhibit the NF-κB pathway, this compound has potential applications in treating inflammatory diseases.
- Cancer Therapy : The inhibition of IKK may also provide a therapeutic avenue for targeting cancer cells that rely on NF-κB for survival and proliferation .
- Metabolic Regulation : Preliminary studies suggest that this compound may influence metabolic pathways through its effects on GPCRs .
Case Studies
Several studies have investigated the biological effects of similar compounds within the thienopyridine class:
- Study on IKK Inhibition : A study demonstrated that derivatives of thieno[2,3-b]pyridine effectively inhibited IKK activity in vitro, leading to decreased NF-κB signaling and reduced inflammation in cellular models .
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that thienopyridine derivatives could induce apoptosis through NF-κB pathway modulation .
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of 3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions. A common approach includes:
- Step 1: Formation of the thieno[2,3-b]pyridine core via cyclization of substituted pyridine precursors under basic conditions (e.g., potassium carbonate in DMF) .
- Step 2: Introduction of the 4-pyridinyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on halogenated intermediates .
- Step 3: Amide bond formation between the carboxylic acid derivative and 1-phenylethylamine, mediated by coupling agents like HATU or EDC .
Optimization Strategies:
- Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) for improved solubility of intermediates .
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
- Purity Monitoring: Employ TLC or HPLC to isolate intermediates, ensuring >95% purity before proceeding .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
Key Techniques:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign protons and carbons in the thienopyridine core, amide group, and aromatic substituents. Anomalies in splitting patterns may indicate stereochemical impurities .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions (e.g., pyridinyl and phenylethyl groups) .
- Mass Spectrometry (HRMS): Confirm molecular weight (±2 ppm accuracy) and detect halogen or sulfur-containing fragments .
- X-ray Crystallography: Resolve bond lengths (e.g., C–S in thiophene: ~1.70 Å) and dihedral angles to validate the planar thienopyridine system .
Best Practices:
- Co-crystallize with heavy atoms (e.g., bromine derivatives) to enhance diffraction quality .
- Compare experimental NMR shifts with computational predictions (DFT) for ambiguous assignments .
Advanced: How can researchers design structure-activity relationship (SAR) studies to elucidate the pharmacophore?
Answer:
SAR Design Framework:
Core Modifications: Synthesize analogs with substitutions at the 3-amino, 6-pyridinyl, or 2-carboxamide positions to assess impact on bioactivity .
Bioactivity Assays:
- In vitro: Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Cellular Models: Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
Computational Modeling:
- Perform molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the carboxamide group) .
- Use QSAR models to predict activity cliffs from electronic (HOMO/LUMO) and steric parameters .
Critical Variables:
- LogP adjustments to balance solubility and membrane permeability .
- Stereochemical integrity of the 1-phenylethyl group for target binding .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Root-Cause Analysis:
Experimental Variables:
- Compare cell culture conditions (e.g., serum concentration, passage number) that may alter compound uptake .
- Standardize assay protocols (e.g., ATP-based vs. resazurin viability assays) .
Compound Integrity:
- Re-analyze batches via LC-MS to rule out degradation (e.g., hydrolysis of the carboxamide group) .
Statistical Validation:
- Apply meta-analysis to aggregate data from multiple studies, using random-effects models to account for heterogeneity .
Case Study:
If antiproliferative activity varies between studies, validate target engagement via Western blotting (e.g., phospho-kinase levels) to confirm mechanism .
Methodological: How should researchers develop analytical methods for quantifying this compound in biological matrices?
Answer:
Protocol Development:
- Extraction: Use protein precipitation (acetonitrile) or SPE (C18 cartridges) to isolate the compound from plasma .
- Chromatography: Optimize a reverse-phase HPLC method (C18 column, 0.1% formic acid in water/acetonitrile gradient) for baseline separation .
- Detection:
- UV-Vis: Monitor at λ = 254 nm (aromatic π→π* transitions) .
- MS/MS: Employ MRM transitions (e.g., m/z 435 → 317 for quantification) with deuterated internal standards .
Validation Parameters:
- Linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), and matrix effect (<15% CV) per ICH guidelines .
Advanced: What models evaluate the compound’s pharmacokinetics and toxicity?
Answer:
In Vitro Models:
- Hepatic Metabolism: Incubate with human liver microsomes (HLMs) to identify CYP450-mediated metabolites .
- Plasma Stability: Assess half-life in rodent plasma at 37°C over 24 hours .
In Vivo Models:
- Rodent PK: Administer IV/PO doses (1–10 mg/kg) to calculate AUC, Cₘₐₓ, and t₁/₂ .
- Toxicology: Conduct 14-day repeat-dose studies in rats, monitoring ALT/AST levels and histopathology .
Computational Tools:
- Predict ADMET properties using SwissADME or ADMETLab 2.0 .
Data Contradiction: How to address discrepancies in reported synthetic yields?
Answer:
Systematic Investigation:
Reaction Monitoring: Use in situ FTIR to track intermediate formation and identify incomplete steps .
Byproduct Analysis: Characterize impurities via LC-MS and adjust purification methods (e.g., switch from silica gel to preparative HPLC) .
Scale Effects: Test reproducibility at 0.1 mmol vs. 10 mmol scales; optimize stirring rate and heat transfer for larger batches .
Documentation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
